molecular formula C7H6BrN3 B578394 N-Methyl-5-bromo-4,7-diazaindole CAS No. 1217090-32-8

N-Methyl-5-bromo-4,7-diazaindole

Cat. No.: B578394
CAS No.: 1217090-32-8
M. Wt: 212.05
InChI Key: HCNWBBQXABEWMZ-UHFFFAOYSA-N
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Description

N-Methyl-5-bromo-4,7-diazaindole is an organic compound with the molecular formula C7H6BrN3 It is a derivative of diazaindole, characterized by the presence of a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-bromo-4,7-diazaindole typically involves the bromination of 4,7-diazaindole followed by methylation. One common method involves the reaction of 4,7-diazaindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by methylation using methyl iodide or a similar methylating agent under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-bromo-4,7-diazaindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diazaindoles, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

N-Methyl-5-bromo-4,7-diazaindole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-5-bromo-4,7-diazaindole involves its interaction with specific molecular targets and pathways. The bromine and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine
  • 5-Bromo-4,7-diazaindole
  • N-Tosyl-5-bromo-4,7-diazaindole

Uniqueness

N-Methyl-5-bromo-4,7-diazaindole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-bromo-5-methylpyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-3-2-5-7(11)9-4-6(8)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNWBBQXABEWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=NC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680925
Record name 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217090-32-8
Record name 2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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